(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in organic synthesis to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, fluorenylmethanol, and tert-butyl chloroformate.
Formation of Fmoc-Piperazine: The first step involves the reaction of piperazine with fluorenylmethanol in the presence of a base such as sodium hydride to form Fmoc-piperazine.
Boc Protection: The Fmoc-piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to yield the free piperazine derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Deprotection: Fmoc deprotection is typically carried out using a base such as piperidine, while Boc deprotection is achieved using acids such as trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions often require reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free piperazine derivative, while substitution reactions result in various functionalized piperazine derivatives.
Scientific Research Applications
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of protecting groups allows for selective reactions, enabling the synthesis of target molecules with high precision.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid: Lacks the Boc protecting group.
(S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the Fmoc protecting group.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylpiperazine-2-carboxylic acid: Contains a methyl group instead of the Boc group.
Uniqueness
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both Fmoc and Boc protecting groups, which provide versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTDDEUDYKMSQN-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427827 |
Source
|
Record name | (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244132-27-2 |
Source
|
Record name | (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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